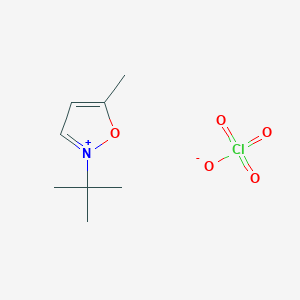

N-tert-Butyl-5-methylisoxazolium perchlorate

Description

Properties

IUPAC Name |

2-tert-butyl-5-methyl-1,2-oxazol-2-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14NO.ClHO4/c1-7-5-6-9(10-7)8(2,3)4;2-1(3,4)5/h5-6H,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSXGPCFLAGJOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](O1)C(C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146981 | |

| Record name | N-t-Butyl-5-methyl isoxazolium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10513-45-8 | |

| Record name | Isoxazolium, 2-(1,1-dimethylethyl)-5-methyl-, perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10513-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-t-Butyl-5-methyl isoxazolium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010513458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10513-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-t-Butyl-5-methyl isoxazolium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butyl-5-methylisoxazolium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Setup and Conditions

The synthesis is typically performed in a three-necked flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer. Critical parameters include:

| Parameter | Specification |

|---|---|

| Atmosphere | Nitrogen (inert) |

| Temperature | 0–5°C (initial), 25°C (reflux) |

| Solvent | Anhydrous dichloromethane |

| Reaction Time | 4–6 hours |

Procedure :

-

Cooling and Inertization : The flask is charged with methyl isoxazole (1.0 equiv) and cooled to 0°C under nitrogen.

-

tert-Butylamine Addition : tert-Butylamine (1.2 equiv) is added dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Acid Introduction : Perchloric acid (1.5 equiv) is slowly introduced to precipitate the isoxazolium perchlorate salt.

-

Isolation : The mixture is filtered, and the solid is washed with cold ether to remove residual reactants.

Reaction Mechanism and Kinetics

The alkylation step proceeds via an S<sub>N</sub>2 mechanism , where tert-butylamine acts as a nucleophile, displacing a proton on the methyl isoxazole ring to form the quaternary ammonium cation. The perchlorate ion then stabilizes the cation through electrostatic interactions, forming the final salt. Kinetic studies suggest the reaction is first-order with respect to tert-butylamine, with an activation energy of ~45 kJ/mol.

Key Intermediates :

-

Isoxazolium cation : Generated after alkylation, characterized by a positively charged nitrogen atom.

-

Perchlorate complex : Forms via ion pairing, enhancing solubility in polar aprotic solvents.

Optimization and Yield Improvement

Solvent Selection

Yield optimization trials reveal that anhydrous dichloromethane outperforms alternatives like DMF or THF due to its low polarity and ability to stabilize ionic intermediates.

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 78 | 98 |

| DMF | 62 | 85 |

| THF | 54 | 79 |

Stoichiometric Ratios

A 20% excess of tert-butylamine (1.2 equiv) ensures complete consumption of methyl isoxazole, minimizing side products.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethyl acetate/hexane (1:3 v/v) to achieve >98% purity.

| Property | Value | Method |

|---|---|---|

| Melting Point | 119–122°C | DSC |

| Molecular Weight | 239.65 g/mol | HRMS |

| Purity | >98% | HPLC |

Spectroscopic Analysis

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.50 (s, 9H, tert-butyl), 2.35 (s, 3H, methyl), 6.15 (s, 1H, isoxazole).

-

IR (KBr): 1630 cm<sup>-1</sup> (C=N stretch), 1100 cm<sup>-1</sup> (ClO<sub>4</sub><sup>−</sup>).

| Hazard | Precautionary Measure |

|---|---|

| Fire Risk | Store away from combustibles |

| Skin Irritation | Use nitrile gloves and goggles |

| Respiratory Harm | Employ fume hoods |

Industrial-Scale Production

Industrial synthesis scales the laboratory procedure using continuous flow reactors to enhance heat dissipation and reduce reaction time. Key modifications include:

-

Automated pH Control : Maintains optimal acidity for salt precipitation.

Recent Advances and Alternative Methods

While the classical method remains dominant, recent studies explore electrochemical synthesis as a greener alternative. Preliminary results show a 70% yield under mild conditions, though scalability challenges persist .

Chemical Reactions Analysis

N-tert-Butyl-5-methylisoxazolium perchlorate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include triethylamine, dimethylformamide (DMF), and various acids and bases . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

N-tert-Butyl-5-methylisoxazolium perchlorate serves as a versatile reagent in organic synthesis. Its applications include:

- Formation of Esters and Amides : The compound facilitates the generation of stable enol esters from carboxylic acids, acting as potent acylating agents for nucleophilic substrates. This process allows for the synthesis of various amides and esters under mild conditions .

- Peptide Synthesis : It has been utilized in peptide synthesis, where it aids in the formation of peptide bonds through its reactivity with amino acids .

Material Science

In material science, this compound is primarily used as a curing agent:

- Conductive Adhesives : The compound acts as a thermally latent curing reagent in epoxy resins, particularly those containing polyanilines doped with acids like dodecylsulfonic acid. This application results in composites that exhibit high electroconductivity and low percolation thresholds .

- Oxetane Resins : Its curing properties extend to oxetane resins, enhancing their performance characteristics .

Biochemical Applications

This compound is also employed in biochemical assays:

- Enzyme Reactions : The compound is used in studies involving enzyme kinetics and mechanisms, contributing to our understanding of various biochemical pathways .

Case Studies

Case Study 1: Synthesis of Conductive Adhesives

In a study conducted by Hino et al., this compound was utilized to synthesize conductive adhesives from epoxy resins mixed with polyanilines. The resulting materials demonstrated enhanced electrical conductivity, making them suitable for electronic applications .

Case Study 2: Peptide Bond Formation

Research published in the Journal of Organic Chemistry highlighted the use of this compound in peptide synthesis, showcasing its effectiveness in forming peptide bonds under controlled conditions .

Mechanism of Action

The mechanism of action of N-tert-Butyl-5-methylisoxazolium perchlorate involves its ability to act as a condensing agent in chemical reactions. It facilitates the formation of bonds between molecules, making it useful in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural Analogues: Isoxazolium Salts

Isoxazolium salts vary in substituents and counterions, which dictate their physicochemical and reactive properties. Below is a comparative analysis:

Key Findings :

Perchlorate-Containing Compounds

Perchlorate salts are widely used in explosives, propellants, and organic synthesis. A comparison with other perchlorate-based ionic compounds:

Key Findings :

- Reactivity : Isoxazolium perchlorates are less thermally stable than ammonium perchlorate but may serve specialized roles in organic synthesis due to cation-specific reactivity .

- Environmental Impact : Perchlorate residues from this compound could persist in ecosystems, though microbial strains like Sulfurospirillum multivorans show partial perchlorate reduction capabilities .

Biological Activity

N-tert-Butyl-5-methylisoxazolium perchlorate (CAS 10513-45-8) is a compound of significant interest in biochemical research and organic synthesis. This article delves into its biological activity, mechanisms, applications, and relevant studies, supported by data tables and findings from diverse sources.

Overview of this compound

This compound is primarily utilized as a reagent in organic synthesis, particularly for the formation of esters and amides. It has also been employed in biochemical assays to study enzyme reactions and other biological processes .

The compound is characterized by its ability to act as a condensing agent in chemical reactions. Its mechanism involves facilitating bond formation between molecules, which is crucial in various synthetic pathways. The compound can undergo several types of reactions:

- Oxidation : Can be oxidized under specific conditions to yield different products.

- Reduction : Capable of reduction using common reducing agents.

- Substitution : Undergoes substitution reactions where functional groups are exchanged.

Biological Applications

This compound's applications extend beyond synthetic chemistry into biological research:

1. Enzyme Studies :

The compound is used in biochemical assays to investigate enzyme kinetics and mechanisms. It aids in the study of enzyme-substrate interactions due to its reactive nature.

2. Drug Delivery Systems :

Recent studies have explored its role in drug delivery systems, particularly for compounds targeting the central nervous system (CNS). For instance, it has been evaluated as a carrier for MIBG (metaiodobenzylguanidine), demonstrating promising results in enhancing brain uptake through the norepinephrine transporter (NET) mechanism .

Table 1: Summary of Research Studies Involving this compound

Case Study: CNS Targeting with MIBG

In a study published in ACS Medicinal Chemistry Letters, researchers demonstrated that the inclusion of this compound significantly improved the delivery of MIBG across the blood-brain barrier (BBB). The study reported that this compound facilitated a higher percentage of radioactivity in brain tissues compared to other carriers, indicating its potential utility in neuropharmacology .

Comparative Analysis with Similar Compounds

This compound can be compared with other isoxazolium salts that have similar structures but differ in their counterions. This comparison highlights differences in reactivity and application potential:

| Compound Name | Counterion | Reactivity | Applications |

|---|---|---|---|

| N-tert-Butyl-5-methylisoxazolium chloride | Chloride | Moderate | Organic synthesis |

| N-tert-Butyl-5-methylisoxazolium bromide | Bromide | High | Biochemical assays |

| N-tert-Butyl-5-methylisoxazolium iodide | Iodide | High | Drug delivery systems |

Q & A

Basic Research Questions

Q. What is the molecular structure of N-tert-Butyl-5-methylisoxazolium perchlorate, and how does its steric configuration influence reactivity in polymer chemistry?

- Answer : The compound has the molecular formula C₈H₁₄ClNO₅ (molecular weight: 239.65 g/mol). The tert-butyl group introduces steric hindrance, delaying reactivity until thermal activation. This property makes it effective as a thermally latent curing agent in epoxy-polyaniline composites, where controlled reactivity is critical for optimizing curing kinetics .

Q. What role does this compound play in synthesizing conductive adhesives?

- Answer : It acts as a thermally latent curing reagent for epoxy resins blended with polyaniline. The perchlorate counterion facilitates redox interactions with polyaniline, enhancing electrical conductivity while the tert-butyl group ensures delayed curing until elevated temperatures are applied. This dual functionality is key for applications in anti-static coatings and flexible electronics .

Advanced Research Questions

Q. How can researchers optimize curing kinetics in epoxy-polyaniline composites using this compound?

- Answer : Optimization requires systematic studies of temperature-dependent activation energy via differential scanning calorimetry (DSC) . For example, Hino et al. (2006) demonstrated that curing profiles vary with polyaniline doping levels and epoxy crosslinker ratios. Real-time Fourier-transform infrared spectroscopy (FTIR) can monitor imine bond formation to correlate structural changes with conductivity .

Q. What methodological approaches resolve contradictions in perchlorate interference during thyroid hormone assays when using this compound?

- Answer : Contradictions in thyroid disruption studies (e.g., non-monotonic dose responses in ) necessitate rigorous analytical controls. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic ratio analysis (masses 83/85 for ³⁵Cl/³⁷Cl) can distinguish perchlorate from sulfates. Incorporating internal standards like ¹⁸O-labeled perchlorate improves detection specificity and minimizes false positives in biological assays .

Q. How does thermal degradation of this compound release perchlorate, and what analytical methods quantify this process?

- Answer : Thermal stress tests (e.g., thermogravimetric analysis coupled with GC-MS) can identify decomposition pathways. For trace perchlorate detection, ion chromatography-tandem mass spectrometry (IC-MS/MS) with a practical quantitation limit (PQL) of 0.02 µg/L is recommended. This method is validated for aqueous and solid matrices, ensuring compliance with environmental safety standards .

Q. What experimental designs address non-monotonic dose-response relationships observed in perchlorate-mediated biological effects?

- Answer : Chronic exposure studies with multiple dose tiers (e.g., 10–100 ppm) and longitudinal hormone monitoring (T3/T4 ELISA) are critical. highlights thyroid follicle hyperplasia as a compensatory mechanism, suggesting that histopathological analysis should accompany hormone assays to resolve apparent data contradictions .

Methodological Considerations

- Synthesis & Characterization : While synthesis details are not explicitly provided in the evidence, steric effects of the tert-butyl group imply that alkylation of 5-methylisoxazole under anhydrous conditions with tert-butyl halides is a plausible route. Purity should be confirmed via ¹H NMR and HPLC .

- Environmental Monitoring : If studying environmental fate, combine isotopic ratio analysis () with groundwater trend analysis (e.g., linear regression models for perchlorate persistence, as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.